molecular formula C14H13NO2 B14689557 2-(Hydroxymethyl)-N-phenylbenzamide CAS No. 33966-11-9

2-(Hydroxymethyl)-N-phenylbenzamide

Cat. No.: B14689557
CAS No.: 33966-11-9
M. Wt: 227.26 g/mol
InChI Key: XDNURMXSHZTCSY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxymethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with formaldehyde in the presence of a catalyst. One common method is the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(Hydroxymethyl)-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with a hydroxymethyl group attached to a furan ring.

    2,5-Bis(hydroxymethyl)furan (BHMF): A derivative of HMF with two hydroxymethyl groups.

    5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.

Uniqueness

2-(Hydroxymethyl)-N-phenylbenzamide is unique due to its benzamide structure, which provides distinct chemical and biological properties compared to furan-based compounds

Properties

CAS No.

33966-11-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(hydroxymethyl)-N-phenylbenzamide

InChI

InChI=1S/C14H13NO2/c16-10-11-6-4-5-9-13(11)14(17)15-12-7-2-1-3-8-12/h1-9,16H,10H2,(H,15,17)

InChI Key

XDNURMXSHZTCSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CO

Origin of Product

United States

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